Lansoprazole Sulfone

Description

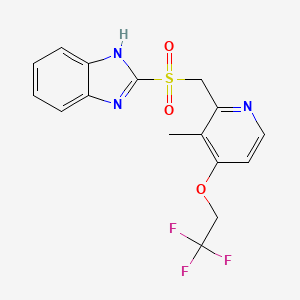

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMJMCGRSSSSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157268 | |

| Record name | Lansoprazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131926-99-3 | |

| Record name | Lansoprazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lansoprazole sulfone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lansoprazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANSOPRAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62FAW18P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Lansoprazole Sulfone

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of Lansoprazole Sulfone. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is primarily known as a major phase I metabolite of Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1] It is formed in the body through the oxidation of the sulfinyl group of Lansoprazole, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4.[1] this compound is also considered an impurity in the bulk synthesis of Lansoprazole.[2] Its formal chemical name is 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole.[1][3]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a clear reference for its key identifiers and properties.

| Property | Value |

| IUPAC Name | 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfonyl]-1H-benzimidazole[4][5] |

| Synonyms | AG-1813, Lansoprazole EP Impurity B, USP Lansoprazole Related Compound A[1][3][6] |

| CAS Number | 131926-99-3[1][7][8] |

| Chemical Formula | C₁₆H₁₄F₃N₃O₃S[1][3][7][8] |

| Molecular Weight | 385.36 g/mol [3][5][7] |

| Appearance | White to Off-White Solid[3] |

| Melting Point | 207 °C[7] |

| Purity | >95% (HPLC)[5] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 5 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml[1] |

Synthesis and Experimental Protocols

This compound is synthesized through the oxidation of its corresponding sulfide precursor, Lansoprazole Sulfide. While specific, detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described based on common organic chemistry principles.

Experimental Protocol: Oxidation of Lansoprazole Sulfide

Objective: To synthesize this compound by oxidizing Lansoprazole Sulfide.

Materials:

-

Lansoprazole Sulfide

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM) or Chloroform

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve Lansoprazole Sulfide in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in the same solvent to the cooled solution of Lansoprazole Sulfide. The use of a slight excess of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure compound.

-

Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic methods. A comprehensive certificate of analysis for a reference standard of this compound would include the following data.[6]

| Spectroscopic Technique | Description |

| ¹H-NMR (Proton NMR) | Provides information on the number of different types of protons and their chemical environments, which is crucial for confirming the arrangement of atoms in the molecule.[6][9] |

| ¹³C-NMR (Carbon-13 NMR) | Used to determine the number of non-equivalent carbon atoms and their electronic environments, complementing the data from ¹H-NMR for a complete structural assignment.[4] |

| Mass Spectrometry (MS) | Confirms the molecular weight of the compound by measuring the mass-to-charge ratio of its molecular ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2][4][6] |

| Infrared Spectroscopy (IR) | Identifies the functional groups present in the molecule, such as the sulfonyl (S=O) group, N-H bonds, and aromatic rings, based on their characteristic absorption frequencies.[6] |

Biological Significance and Metabolic Pathway

This compound is the primary metabolite of Lansoprazole.[1][8] The biotransformation occurs in the liver and is mediated by the cytochrome P450 system, specifically the CYP3A4 isozyme.[1] This metabolic process involves the oxidation of the sulfur atom in the sulfinyl bridge of the Lansoprazole molecule to a sulfone group.

References

- 1. caymanchem.com [caymanchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Naarini Molbio Pharma [naarini.com]

- 4. This compound | C16H14F3N3O3S | CID 10385385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 131926-99-3 | LGC Standards [lgcstandards.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. This compound | 131926-99-3 | IL32158 | Biosynth [biosynth.com]

- 8. echemi.com [echemi.com]

- 9. This compound(131926-99-3) 1H NMR spectrum [chemicalbook.com]

Lansoprazole Sulfone (CAS 131926-99-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole Sulfone, identified by CAS number 131926-99-3, is the primary and pharmacologically less active metabolite of the proton pump inhibitor (PPI) Lansoprazole. Formed predominantly in the liver through the action of cytochrome P450 enzymes, specifically CYP3A4, its characterization and quantification are critical for comprehensive pharmacokinetic and drug metabolism studies of Lansoprazole. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, metabolic pathway, and detailed experimental protocols for its synthesis and analytical determination.

Chemical and Physical Properties

This compound is a sulfone derivative of Lansoprazole, appearing as a white to off-white solid. It is sparingly soluble in water but demonstrates solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1]

| Property | Value | Source |

| CAS Number | 131926-99-3 | [1] |

| Molecular Formula | C₁₆H₁₄F₃N₃O₃S | [2][3] |

| Molecular Weight | 385.36 g/mol | [4] |

| Melting Point | 207°C (decomposition) | [4] |

| pKa (Predicted) | 9.04 ± 0.10 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2] |

Metabolic Pathway of Lansoprazole

Lansoprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two major metabolic pathways are sulfoxidation and hydroxylation.

-

Sulfoxidation: This pathway is predominantly catalyzed by the CYP3A4 enzyme and results in the formation of this compound.

-

Hydroxylation: This pathway is mainly catalyzed by CYP2C19 and leads to the formation of 5-hydroxylansoprazole.

Genetic polymorphisms in CYP2C19 can significantly influence the metabolic profile of Lansoprazole, affecting its efficacy and potential for drug-drug interactions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of Lansoprazole or its sulfide precursor, Lansoprazole sulfide. The following protocol is a representative method based on literature procedures.

Materials:

-

Lansoprazole sulfide

-

m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide

-

Dichloromethane or other suitable solvent

-

Sodium bicarbonate solution

-

Sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve Lansoprazole sulfide in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of the oxidizing agent (e.g., m-CPBA) in the same solvent to the cooled solution of Lansoprazole sulfide while stirring. The molar ratio of the oxidizing agent to the sulfide is typically around 2:1 to ensure complete conversion to the sulfone.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, quench any excess oxidizing agent by adding a saturated solution of sodium thiosulfate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

References

Lansoprazole Sulfone: A Core Technical Guide on its Role as a Key Metabolite of Lansoprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a widely prescribed proton pump inhibitor, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, Lansoprazole Sulfone is a primary product, formed through the oxidative metabolism of the parent drug. This technical guide provides an in-depth exploration of this compound, focusing on its metabolic pathway, pharmacokinetic profile, and the analytical methodologies employed for its quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Lansoprazole is a benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. Its clinical efficacy is well-established in the treatment of various acid-related disorders, including peptic ulcers and gastroesophageal reflux disease. Upon administration, Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. This metabolic conversion results in the formation of two major plasma metabolites: 5-hydroxy Lansoprazole and this compound. Understanding the formation and fate of these metabolites is crucial for a comprehensive assessment of the drug's disposition and potential for drug-drug interactions.

This compound is a Phase I metabolite of Lansoprazole. Its formation is a key step in the biotransformation of the parent compound. This guide will delve into the specifics of this metabolic process, present quantitative data on its pharmacokinetics, and detail the experimental protocols used for its analysis.

Metabolic Pathway of Lansoprazole to this compound

The biotransformation of Lansoprazole to this compound is an oxidation reaction primarily catalyzed by the cytochrome P450 isoform CYP3A4. The other major metabolic pathway, 5-hydroxylation, is predominantly mediated by CYP2C19. The relative contribution of these two pathways can be influenced by genetic polymorphisms in the CYP2C19 enzyme, which can affect the overall pharmacokinetic profile of Lansoprazole and its metabolites.

The metabolic conversion can be visualized as follows:

Quantitative Pharmacokinetic Data

Several studies have characterized the pharmacokinetic parameters of Lansoprazole and its primary metabolites, including this compound, in healthy human subjects. The following tables summarize key quantitative data from these studies.

Table 1: Pharmacokinetic Parameters of Lansoprazole and its Metabolites after a Single Oral 30 mg Dose in Healthy Chinese Male Volunteers

| Parameter | Lansoprazole | 5-Hydroxy Lansoprazole | This compound |

| Cmax (ng/mL) | 1047 (± 344) | 111.2 (± 41.8) | 66.6 (± 52.9) |

| Tmax (hours) | 2.0 (± 0.7) | 2.1 (± 0.8) | 1.9 (± 0.8) |

| t½z (hours) | 2.24 (± 1.43) | 2.31 (± 1.18) | 2.52 (± 1.54) |

| AUC0-24 (ng/mL/h) | 3388 (± 1484) | 317.0 (± 81.2) | 231.9 (± 241.7) |

Data are presented as mean (± SD).

Table 2: Pharmacokinetic Parameters of Lansoprazole and its Metabolites after Single and Multiple Intravenous Doses of 30 mg Lansoprazole in Healthy Chinese Subjects

| Parameter | Dose | Lansoprazole | 5-Hydroxy Lansoprazole | This compound |

| Cmax (ng/mL) | Single | 1490 (± 290) | 175 (± 71) | 51.3 (± 82.9) |

| Multiple | 1450 (± 280) | 154 (± 56) | 74.1 (± 158.7) | |

| AUC0-t (ng·h/mL) | Single | 3280 (± 2550) | 381 (± 128) | 389 (± 1204) |

| Multiple | 4260 (± 3880) | 389 (± 111) | 700 (± 2255) |

Data are presented as mean (± SD).

Table 3: Area Under the Plasma Concentration-Time Curve (AUC0–t) of this compound in Different CYP2C19 Metabolizer Groups

| Metabolizer Group | AUC0–t (ng·h/mL) |

| Homozygous Extensive Metabolizers (hmEMs) | 93.35 (± 43.69) |

| Heterozygous Extensive Metabolizers (htEMs) | 370.49 (± 386.38) |

| Poor Metabolizers (PMs) | 5886.69 (± 1470.72) |

Data are presented as mean (± SD).

Experimental Protocols

The quantification of Lansoprazole and its metabolites in biological matrices is typically achieved using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The following provides a detailed methodology based on published studies.

Sample Preparation: Liquid-Liquid Extraction

-

Aliquot Plasma: Transfer 1 mL of human plasma into a clean centrifuge tube.

-

Internal Standard: Add the internal standard (e.g., a structurally similar compound not present in the sample).

-

Extraction: Add 3 mL of an organic solvent mixture, such as diethyl ether-dichloromethane (7:3, v/v), to the plasma sample.

-

Vortexing: Vortex the mixture for a sufficient time (e.g., 2 minutes) to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following diagram illustrates a typical experimental workflow for the analysis of Lansoprazole and its metabolites.

HPLC System:

-

Column: A C18 analytical column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed.

-

Flow Rate: A typical flow rate is around 0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 40 °C.

Mass Spectrometry System:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is utilized for sensitive and specific quantification of the parent drug and its metabolites.

Biological Activity of Lansoprazole Metabolites

While Lansoprazole is the active moiety that inhibits the proton pump, its metabolites, including this compound, are generally considered to have little to no antisecretory activity. However, recent research has explored other potential biological activities of Lansoprazole metabolites. For instance, one study investigated the therapeutic activity of 5-hydroxy Lansoprazole sulfide, another metabolite, in triple-negative breast cancer. The biological activity of this compound itself remains an area for further investigation.

Conclusion

This compound is a significant metabolite of Lansoprazole, formed via CYP3A4-mediated oxidation. Its pharmacokinetic profile is well-characterized and can be influenced by the genetic polymorphism of CYP2C19. The analytical methods for its quantification are robust and sensitive, relying on LC-MS/MS. This technical guide provides a consolidated resource on the core aspects of this compound, offering valuable information for researchers and professionals in the field of drug metabolism and development. Further research into the potential biological activities of this compound may reveal additional facets of its pharmacological profile.

An In-depth Technical Guide to the Physical and Chemical Properties of Lansoprazole Sulfone

For Researchers, Scientists, and Drug Development Professionals

Lansoprazole Sulfone is a primary phase I metabolite and a significant process impurity of Lansoprazole, a widely used proton pump inhibitor.[1][2] As a key related substance, a thorough understanding of its physicochemical properties and analytical methodologies is critical for quality control, impurity profiling, and stability studies in the pharmaceutical industry. This document provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its synthesis and analysis, and visual representations of its metabolic and analytical pathways.

Physicochemical Properties

This compound, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole, is typically a white to off-white solid.[3][4] Its fundamental properties are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 207°C (with decomposition) | [5][6][7] |

| Boiling Point | 555.6 ± 60.0 °C (Predicted) | [6][7] |

| Density | 1.459 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 9.04 ± 0.10 (Predicted, Strongest Acidic) | [3] |

| Storage Conditions | Store at -20°C to <-15°C in a well-closed container | [5][6][8] |

Table 2: Chemical Identifiers and Molecular Data

| Identifier | Value | References |

| CAS Number | 131926-99-3 | [1][5][8] |

| Molecular Formula | C₁₆H₁₄F₃N₃O₃S | [1][5][9] |

| Molecular Weight | 385.36 g/mol | [5][8][9] |

| IUPAC Name | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole | [9] |

| Synonyms | AG-1813, Lansoprazole Impurity B, Lansoprazole USP Related Compound A | [1][5][7][8] |

| Topological Polar Surface Area | 93.3 Ų | [6][9] |

| XLogP3 | 3.0 | [6] |

Table 3: Solubility Profile

| Solvent | Solubility | References |

| Water | Practically insoluble / Sparingly soluble | [3] |

| Dimethylformamide (DMF) | 30 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1] |

| Ethanol | 5 mg/mL | [1] |

| Methanol | Slightly Soluble | [3][8] |

| Chloroform | Slightly Soluble | [8] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, identification, and quantification of this compound. The following sections outline key experimental procedures.

This compound is an oxidation product of Lansoprazole. A common laboratory-scale synthesis involves the oxidation of Lansoprazole Sulfide, another related impurity.[10]

Protocol: Oxidation of Lansoprazole Sulfide

-

Dissolution: Dissolve Lansoprazole Sulfide (2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole) in a suitable organic solvent such as chloroform.[10]

-

Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution. The reaction proceeds smoothly to afford this compound.[10]

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and by-products.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate) to yield the final this compound product.[10]

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.[11]

HPLC is the standard method for quantifying this compound as a related substance in Lansoprazole drug products. The following protocol is a representative method based on pharmacopeial and published procedures.[12][13]

Protocol: Reversed-Phase HPLC for Impurity Profiling

-

Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1100 series with a photodiode array detector).[12]

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., YMC Pack Pro C18).[12]

-

Mobile Phase A: Water.[12]

-

Mobile Phase B: A mixture of acetonitrile, water, and triethylamine (ratio 160:40:01 v/v/v), with the pH adjusted to 7.0 using phosphoric acid.[12]

-

Gradient Program:

-

0 min: 10% B

-

40 min: 80% B

-

50 min: 80% B

-

51 min: 10% B

-

60 min: 10% B[12]

-

-

Flow Rate: 0.8 mL/min.[12]

-

Column Temperature: 25°C.[12]

-

Detection Wavelength: 285 nm.[12]

-

-

Sample Preparation:

-

Diluent: A mixture of acetonitrile and water.

-

Standard Solution: Prepare a standard solution of this compound (USP Related Compound A) in the diluent to a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Lansoprazole drug substance in the diluent to a specified concentration (e.g., 1.0 mg/mL).

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (as a blank), followed by the standard solution and the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the percentage of this compound in the sample by comparing the peak area from the sample solution to the peak area from the standard solution.

-

To assess the stability-indicating nature of an analytical method, forced degradation studies are performed on the drug substance.

Protocol: Stress Testing of Lansoprazole

-

Acid Hydrolysis: Reflux the drug substance in 0.1 N to 2 N HCl at 60-80°C for a specified period (e.g., 8-24 hours).[14][15]

-

Base Hydrolysis: Reflux the drug substance in 0.1 N to 2 N NaOH at 60-80°C for a specified period.[14][15]

-

Oxidative Degradation: Treat the drug substance with an oxidizing agent like hydrogen peroxide.[16]

-

Thermal Stress: Expose the solid drug substance to dry heat.[16]

-

Photolytic Stress: Expose the drug substance to UV and/or visible light as per ICH guidelines.

-

Analysis: Following exposure, neutralize the samples if necessary, dilute to a suitable concentration, and analyze using the validated HPLC method to separate the drug from its degradation products, including this compound.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key relationships and processes involving this compound.

Caption: Metabolic conversion of Lansoprazole to this compound via oxidation.

Caption: Standard experimental workflow for the analysis of this compound impurity.

Caption: Chemical relationship between Lansoprazole and its key related impurities.

References

- 1. caymanchem.com [caymanchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Page loading... [wap.guidechem.com]

- 4. niainnovation.in [niainnovation.in]

- 5. This compound | 131926-99-3 | IL32158 | Biosynth [biosynth.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 131926-99-3 [chemicalbook.com]

- 8. Naarini Molbio Pharma [naarini.com]

- 9. This compound | C16H14F3N3O3S | CID 10385385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Improving USP Lansoprazole Analysis with HPLC [sigmaaldrich.com]

Lansoprazole Sulfone: A Primary Impurity in Lansoprazole API - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lansoprazole Sulfone, a primary impurity in the Active Pharmaceutical Ingredient (API) of Lansoprazole. This document outlines its formation, analytical detection, and regulatory limits, offering valuable insights for researchers, scientists, and professionals involved in the development and quality control of Lansoprazole.

Introduction

Lansoprazole is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders. The purity of the Lansoprazole API is critical for its safety and efficacy. During the synthesis of Lansoprazole, several impurities can be formed, with this compound being one of the most significant. It is also referred to as Lansoprazole EP Impurity B and Lansoprazole USP Related Compound A[1][2][3][4][5]. The presence of this impurity can impact the quality and stability of the final drug product, potentially leading to discoloration[6]. Therefore, stringent control over its levels is mandated by regulatory authorities.

Formation Pathway of this compound

This compound is primarily formed during the oxidation step in the synthesis of Lansoprazole[6]. The synthesis of Lansoprazole typically involves the oxidation of a thioether precursor, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (Lansoprazole Sulfide)[7][8][9]. While the desired product is the sulfoxide (Lansoprazole), over-oxidation can lead to the formation of the corresponding sulfone[6].

The use of strong oxidizing agents or inadequate control of reaction conditions can promote this over-oxidation. Common oxidizing agents used in this step include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide[7][9][10].

Quantitative Data

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict limits for impurities in Lansoprazole API. The table below summarizes the acceptance criteria for this compound.

| Impurity Name | Pharmacopoeia | Acceptance Criterion |

| This compound (Impurity B) | European Pharmacopoeia | ≤ 0.4%[11] |

| Total Impurities | European Pharmacopoeia | ≤ 0.6%[11] |

Experimental Protocols

Synthesis of Lansoprazole (Illustrative)

This protocol describes a general method for the synthesis of Lansoprazole, highlighting the critical oxidation step where this compound can be formed.

Materials:

-

2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (Lansoprazole Sulfide)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Chloroform

-

Sodium bicarbonate solution

-

Buffer solution

Procedure:

-

Suspend Lansoprazole Sulfide in chloroform and cool the mixture to a low temperature (e.g., -10 °C to -5 °C)[7].

-

Slowly add a solution of m-CPBA in chloroform to the suspension over a period of several hours while maintaining the low temperature[7].

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) to ensure the complete consumption of the starting material and to minimize the formation of the sulfone impurity.

-

Upon completion, quench the reaction by adding a buffer and sodium bicarbonate solution[7].

-

Separate the organic layer and wash it with an aqueous base to remove acidic byproducts.

-

Isolate the crude Lansoprazole by precipitation or crystallization.

-

Purify the crude product by recrystallization to remove residual impurities, including this compound.

Synthesis of this compound Reference Standard

For analytical purposes, a reference standard of this compound is required. The following protocol outlines its synthesis.

Materials:

-

Lansoprazole Sulfide

-

meta-Chloroperoxybenzoic acid (m-CPBA)

Procedure:

-

Synthesize this compound by the oxidation of Lansoprazole Sulfide with m-CPBA[10]. A molar excess of the oxidizing agent may be used to drive the reaction towards the formation of the sulfone.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed and the desired product is the major component.

-

Isolate the crude this compound from the reaction mixture.

-

Purify the product by a suitable method, such as column chromatography or recrystallization, to obtain a high-purity reference standard.

Analytical Method for Quantification of this compound

The following High-Performance Liquid Chromatography (HPLC) method is based on the European Pharmacopoeia monograph for Lansoprazole and is suitable for the quantification of this compound (Impurity B)[11].

Chromatographic Conditions:

| Parameter | Value |

| Column | C8, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient Elution (see table below) |

| Flow Rate | 1.2 mL/min[11] |

| Detection | UV at 285 nm[11] |

| Injection Volume | 10 µL[11] |

| Column Temperature | Ambient |

| Run Time | 3 times the retention time of Lansoprazole[11] |

Mobile Phase Gradient:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 60 | 40 |

| ... | ... | ... |

Note: The exact gradient profile should be as per the specific pharmacopoeial method being followed. Mobile Phase A is typically an aqueous buffer, and Mobile Phase B is an organic solvent like acetonitrile.

Solution Preparation:

-

Solvent Mixture: Prepare a mixture of 1 volume of triethylamine and 60 volumes of water. Adjust the pH to 10.5 with phosphoric acid. Mix this solution with 40 volumes of acetonitrile[11].

-

Test Solution: Dissolve 10 mg of the Lansoprazole substance to be examined in the solvent mixture and dilute to 10.0 mL with the same solvent[11].

-

Reference Solution (b): Dilute 2.0 mL of the Test Solution to 100.0 mL with the solvent mixture. Dilute 1.0 mL of this solution to 10.0 mL with the solvent mixture (This corresponds to a 0.2% solution)[11].

-

System Suitability Solution (Reference Solution a): Dissolve the contents of a vial of Lansoprazole for peak identification CRS (containing impurities A and B) in 1.0 mL of the solvent mixture[11].

System Suitability:

-

The resolution between the peaks due to Lansoprazole and Impurity B must be a minimum of 3.0[11].

Calculation:

The percentage of this compound (Impurity B) is calculated by comparing the peak area of Impurity B in the chromatogram of the Test Solution with the peak area of Lansoprazole in the chromatogram of Reference Solution (b), taking into account the dilution factors.

Visualization of Analytical Workflow

The following diagram illustrates the workflow for the analysis of Lansoprazole API for the presence of this compound.

Conclusion

The control of this compound as a primary impurity in Lansoprazole API is crucial for ensuring the quality, safety, and stability of the final drug product. A thorough understanding of its formation pathway allows for the optimization of the manufacturing process to minimize its generation. Furthermore, the implementation of a robust and validated analytical method, such as the HPLC method detailed in the pharmacopoeias, is essential for the accurate monitoring and control of this impurity within the specified limits. This guide provides the foundational technical information required for professionals working with Lansoprazole to effectively manage this critical quality attribute.

References

- 1. This compound | C16H14F3N3O3S | CID 10385385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Lansoprazole EP Impurity B | 131926-99-3 [chemicea.com]

- 4. allmpus.com [allmpus.com]

- 5. This compound | CAS 131926-99-3 | LGC Standards [lgcstandards.com]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]

- 8. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]

- 9. CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. uspbpep.com [uspbpep.com]

The Genesis of a Proton Pump Inhibitor: A Technical Chronicle of Lansoprazole's Metabolic Journey

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and metabolic pathways of lansoprazole, a cornerstone in the management of acid-related gastrointestinal disorders. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on lansoprazole's metabolites, offering detailed experimental methodologies and visual representations of its complex biotransformation.

Introduction: The Advent of Acid Suppression

Lansoprazole emerged as a significant advancement in the class of drugs known as proton pump inhibitors (PPIs), which have revolutionized the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Unlike their predecessors, H2-receptor antagonists, PPIs provide a more profound and prolonged reduction of stomach acid by irreversibly inhibiting the final step of acid production.[2] Understanding the metabolic fate of lansoprazole is paramount for optimizing its therapeutic efficacy and ensuring patient safety.

A Historical Perspective: The Development of Lansoprazole

The journey to develop effective acid suppressants began with the identification of the gastric H+/K+ ATPase, the proton pump of the parietal cell.[3] This led to the synthesis of timoprazole and subsequently the first commercially successful PPI, omeprazole, in 1979.[1][3] Building on this foundation, Takeda Chemical Industries Ltd. in Japan developed lansoprazole. Patented in 1984 and launched in Europe in 1991 and the United States in 1995, lansoprazole was the second PPI to enter the market.[4][5][6] Structurally, it is a substituted benzimidazole derivative, like omeprazole, but is distinguished by a trifluoroethoxy group, which contributes to its unique pharmacological profile.[7][8]

The Metabolic Unraveling of Lansoprazole

Lansoprazole undergoes extensive metabolism, primarily in the liver, before its excretion.[2] The biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with two main isoforms playing a critical role: CYP2C19 and CYP3A4.[9]

The two principal metabolic pathways are:

-

Hydroxylation: Catalyzed mainly by CYP2C19, this pathway results in the formation of 5-hydroxy lansoprazole.[10][11]

-

Sulfoxidation: This reaction is primarily mediated by CYP3A4 and produces lansoprazole sulfone.[10][12]

These two metabolites, 5-hydroxy lansoprazole and this compound, are the major forms of the drug found in plasma.[9] The activity of the CYP2C19 enzyme is subject to genetic polymorphism, which can lead to significant inter-individual variability in lansoprazole's metabolism and clinical efficacy.[10]

Quantitative Pharmacokinetics of Lansoprazole and its Metabolites

The plasma concentrations and pharmacokinetic parameters of lansoprazole and its primary metabolites have been characterized in healthy individuals. A single oral 30 mg dose of lansoprazole leads to rapid absorption and metabolism. The following table summarizes the key pharmacokinetic parameters.

| Parameter | Lansoprazole | 5-Hydroxy Lansoprazole | This compound |

| Cmax (ng/mL) | 1047 (± 344) | 111.2 (± 41.8) | 66.6 (± 52.9) |

| Tmax (hours) | 2.0 (± 0.7) | 2.1 (± 0.8) | 1.9 (± 0.8) |

| AUC0-24 (ng/mL/h) | 3388 (± 1484) | 317.0 (± 81.2) | 231.9 (± 241.7) |

| t½z (hours) | 2.24 (± 1.43) | 2.31 (± 1.18) | 2.52 (± 1.54) |

| Data derived from a study in healthy Chinese male volunteers after a single 30 mg oral dose.[7] Values are presented as mean (± SD). |

Key Experimental Protocols

The quantification of lansoprazole and its metabolites is crucial for pharmacokinetic and metabolic studies. Below are detailed methodologies for a typical in vivo plasma analysis and an in vitro metabolism assay.

In Vivo: Quantification in Human Plasma via LC-MS/MS

This protocol describes a validated method for the simultaneous determination of lansoprazole, 5-hydroxy lansoprazole, and this compound in human plasma.[3]

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add an internal standard (e.g., indapamide).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1100 series or equivalent.

-

Column: Inertsil ODS-3 (5 µm, 4.6 x 150 mm).

-

Mobile Phase: A mixture of methanol, 0.2% ammonium acetate, and 0.1% methanoic acid in water (75:25, v/v).[3]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (m/z):

-

Lansoprazole: [To be specified based on instrument tuning]

-

5-Hydroxy Lansoprazole: [To be specified based on instrument tuning]

-

This compound: [To be specified based on instrument tuning]

-

Internal Standard (Indapamide): [To be specified based on instrument tuning]

-

-

In Vitro: Metabolism Assay Using Human Liver Microsomes

This protocol outlines a method to study the stereoselective metabolism of lansoprazole using human liver microsomes.[5]

-

Incubation Mixture:

-

Human liver microsomes (protein concentration ~0.2 mg/mL).

-

Lansoprazole (racemic, (+)-, or (-)-enantiomer) at various concentrations.

-

NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

-

Phosphate buffer (pH 7.4) to a final volume of 200 µL.

-

-

Experimental Procedure:

-

Pre-incubate the microsomes and lansoprazole at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a specified time (e.g., 20 minutes for metabolite formation kinetics).[5]

-

Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

-

Centrifuge at 10,000 g for 5 minutes to pellet the precipitated protein.

-

Analyze the supernatant for the presence of metabolites using a validated LC-MS/MS method as described in section 5.1.

-

Conclusion

The discovery and development of lansoprazole marked a pivotal moment in the treatment of acid-related diseases. Its extensive hepatic metabolism, orchestrated primarily by CYP2C19 and CYP3A4, leads to the formation of 5-hydroxy lansoprazole and this compound. The elucidation of these metabolic pathways and the development of robust analytical methods to quantify the parent drug and its metabolites are crucial for understanding its pharmacokinetic variability, potential drug-drug interactions, and the impact of pharmacogenomics on its therapeutic effect. This guide provides a foundational technical overview to support further research and development in this critical area of pharmacology.

References

- 1. Determination of lansoprazole, 5-hydroxylansoprazole, and this compound in human plasma for CYP2C19 and CYP3A4 phenotyping | CoLab [colab.ws]

- 2. Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. manu41.magtech.com.cn [manu41.magtech.com.cn]

- 5. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamopen.com [benthamopen.com]

- 9. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Omeprazole and lansoprazole are mixed inducers of CYP1A and CYP3A in human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

In-Vitro Activity of Lansoprazole Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro characteristics of Lansoprazole Sulfone, a primary metabolite of the proton pump inhibitor (PPI) Lansoprazole. While Lansoprazole is renowned for its therapeutic effects in acid-related disorders, its metabolites exhibit distinct pharmacological profiles. This document delineates the formation, activity, and experimental evaluation of this compound, contrasting it with its parent compound and other key metabolites.

Introduction: Lansoprazole Metabolism and the Formation of this compound

Lansoprazole, a substituted benzimidazole, is a prodrug that requires activation in an acidic environment to inhibit the gastric H+/K+-ATPase (proton pump), thereby blocking the final step of gastric acid production.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2][3][4]

The two major metabolic pathways for Lansoprazole are:

-

Sulfoxidation: Catalyzed predominantly by CYP3A4 , leading to the formation of This compound .[5][6][7][8]

-

5-Hydroxylation: Catalyzed by CYP2C19 , resulting in 5-hydroxylansoprazole .[6][7][9]

These metabolites, including this compound, have been identified in measurable quantities in plasma but possess little to no antisecretory activity themselves.[1] The primary anti-secretory action is attributed to the active sulfenamide forms of Lansoprazole, which are generated within the acidic canaliculi of gastric parietal cells and are not present in systemic circulation.[1][10]

Metabolic Pathway of Lansoprazole

The following diagram illustrates the primary metabolic routes of Lansoprazole.

In-Vitro Activity Profile of this compound

Scientific literature consistently indicates that this compound is a largely inactive metabolite with respect to the primary mechanism of action of its parent drug.

Antisecretory Activity

This compound exhibits minimal to no inhibitory activity on the gastric H+/K+-ATPase enzyme system.[1] Unlike Lansoprazole, which is converted to active species that covalently bind to the proton pump, the sulfone derivative does not undergo this activation and is considered to have no significant antisecretory effect.[1][11][12][13]

Antimicrobial and Anticancer Activities

While Lansoprazole and some of its other metabolites have demonstrated interesting in-vitro activities beyond acid suppression, these effects are not prominently attributed to this compound.

-

Antituberculosis Activity: Recent studies have identified Lansoprazole Sulfide (LPZS) , not the sulfone, as a potential antituberculosis agent. LPZS inhibits the respiratory chain supercomplex III2IV2 in Mycobacterium smegmatis, a mechanism distinct from the proton pump inhibition of the parent drug.[14][15]

-

Anticancer Activity: Lansoprazole itself has been shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer (NSCLC) and breast cancer cells in vitro.[16][17][18] Furthermore, the metabolite 5-hydroxy lansoprazole sulfide (5HLS) was found to be a more potent inhibitor of Fatty Acid Synthase (FASN) than Lansoprazole in triple-negative breast cancer models.[19][20] There is currently a lack of evidence suggesting a significant direct anticancer role for this compound.

Quantitative Data Summary

Direct quantitative data on the in-vitro inhibitory activity of this compound is scarce due to its limited biological activity. However, pharmacokinetic studies provide valuable quantitative insights into its formation. The table below summarizes key pharmacokinetic parameters for Lansoprazole and its sulfone metabolite, highlighting the influence of CYP2C19 genetic polymorphisms.

Table 1: Pharmacokinetic Parameters of Lansoprazole and this compound in Healthy Volunteers (Single 30 mg Dose)

| Parameter | Analyte | CYP2C19 Genotype | Value (Mean ± SD) | Reference |

|---|---|---|---|---|

| Cmax (ng/mL) | Lansoprazole | Homozygous EM (hmEM) | 746.7 ± 224.5 | [21] |

| Heterozygous EM (htEM) | 1060.1 ± 289.4 | [21] | ||

| Poor Metabolizer (PM) | 1797.9 ± 315.6 | [21] | ||

| This compound | Homozygous EM (hmEM) | 73.1 ± 21.3 | [21] | |

| Heterozygous EM (htEM) | 108.8 ± 32.5 | [21] | ||

| Poor Metabolizer (PM) | 171.8 ± 39.8 | [21] | ||

| AUC0-t (ng·h/mL) | Lansoprazole | Homozygous EM (hmEM) | 1581.3 ± 593.6 | [21] |

| Heterozygous EM (htEM) | 3381.1 ± 1032.5 | [21] | ||

| Poor Metabolizer (PM) | 8847.6 ± 1530.9 | [21] | ||

| This compound | Homozygous EM (hmEM) | 344.2 ± 132.7 | [21] | |

| Heterozygous EM (htEM) | 682.3 ± 201.4 | [21] | ||

| Poor Metabolizer (PM) | 1342.1 ± 341.6 | [21] |

EM: Extensive Metabolizer

These data demonstrate that individuals who are poor metabolizers via the CYP2C19 pathway exhibit significantly higher plasma concentrations of both the parent drug and the this compound metabolite.[9][21] This is because with the CYP2C19 pathway being less active, more of the drug is shunted through the CYP3A4 pathway to form the sulfone.[22]

Experimental Protocols

The characterization of this compound's formation and the assessment of its activity involve several key in-vitro methodologies.

In-Vitro Metabolism using Human Liver Microsomes

This assay is fundamental for studying the enzymatic formation of metabolites.

-

Objective: To determine which CYP450 enzymes are responsible for the metabolism of Lansoprazole to this compound and to measure the kinetics of this reaction.

-

Methodology:

-

Incubation: Human liver microsomes (HLMs) are incubated at 37°C with Lansoprazole at various concentrations (e.g., 1 µM to 100 µM).[8]

-

Reaction Mixture: The incubation mixture typically contains a phosphate buffer, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the enzymatic reaction, and the microsomes.[8]

-

Inhibition (Optional): To identify specific CYP enzymes, selective chemical inhibitors or antibodies against specific CYPs (e.g., anti-CYP2C19, anti-CYP3A4) are pre-incubated with the microsomes before the addition of Lansoprazole.[6][8]

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.[21]

-

Analysis: After centrifugation, the supernatant containing the parent drug and its metabolites is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).[8][21]

-

Recombinant Human CYP450 Enzyme Assays

These assays use specific, cDNA-expressed CYP enzymes to confirm the role of individual enzymes in a metabolic pathway.

-

Objective: To definitively confirm that CYP3A4 catalyzes the formation of this compound.

-

Methodology:

-

Similar to the HLM assay, but instead of a mixture of enzymes in microsomes, a specific recombinant human CYP enzyme (e.g., CYP3A4) is used.[8]

-

The reaction mixture includes the recombinant enzyme, a cytochrome P450 reductase, lipids (like phosphatidylcholine), the NADPH-generating system, buffer, and Lansoprazole.

-

Analysis is performed via LC-MS/MS to quantify the formation of this compound.[6]

-

Workflow for In-Vitro Metabolism Studies

The diagram below outlines the typical workflow for determining the metabolic profile of Lansoprazole.

Role as a Biomarker for CYP3A4 Activity

Given that this compound is formed almost exclusively by CYP3A4, its concentration can be used as an in-vitro and in-vivo probe to assess the activity of this crucial drug-metabolizing enzyme.[6][23]

-

Principle: In a controlled system like human liver microsomes, the rate of this compound formation is directly correlated with CYP3A4 activity.[6]

-

Application: This allows researchers to phenotype the CYP3A4 activity of liver samples or to screen for potential drug-drug interactions where a new chemical entity might inhibit or induce CYP3A4. A decrease in this compound formation in the presence of a test compound would indicate CYP3A4 inhibition.

Logical Relationship for CYP3A4 Activity Assessment

Conclusion

The in-vitro profile of this compound is primarily that of a pharmacologically inactive metabolite. Its significance in drug development and research lies not in its therapeutic activity, but in its role as a major product of Lansoprazole metabolism via the CYP3A4 pathway. Understanding its formation is critical for comprehending the pharmacokinetics of Lansoprazole, particularly in the context of pharmacogenomic variations in CYP2C19 and potential drug-drug interactions involving CYP3A4. Future research may explore secondary or off-target effects, but current evidence firmly positions this compound as a key metabolite for pharmacokinetic studies rather than a direct therapeutic agent.

References

- 1. drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Lansoprazole? [synapse.patsnap.com]

- 4. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Potential of lansoprazole as a novel probe for cytochrome P450 3A activity by measuring this compound in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Lansoprazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Inhibition mechanism of potential antituberculosis compound lansoprazole sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo [frontiersin.org]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. | Semantic Scholar [semanticscholar.org]

- 21. The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lansoprazole USP Related Compound A, a specified impurity in the United States Pharmacopeia (USP) monograph for Lansoprazole. This document details its identity, formation, and the analytical methodologies for its control, offering valuable insights for professionals in pharmaceutical research, development, and quality control.

Introduction to Lansoprazole and its Impurities

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders.[1] As with any active pharmaceutical ingredient (API), the purity of Lansoprazole is critical to its safety and efficacy. The manufacturing process and storage conditions can lead to the formation of related substances, or impurities. Regulatory bodies, such as the United States Pharmacopeia, establish limits for these impurities to ensure the quality of the drug product.

Lansoprazole USP Related Compound A is one such specified impurity. A thorough understanding of its characteristics is essential for robust analytical method development, validation, and routine quality control of Lansoprazole.

Identity and Physicochemical Properties

Lansoprazole USP Related Compound A is chemically identified as the sulfone derivative of Lansoprazole. It is also recognized as Lansoprazole EP Impurity B.

Table 1: Physicochemical Properties of Lansoprazole USP Related Compound A

| Property | Value | Reference |

| Chemical Name | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulfonyl]-1H-benzimidazole | [2] |

| Synonyms | Lansoprazole Sulfone, Lansoprazole EP Impurity B | [2] |

| CAS Number | 131926-99-3 | [2][3][4][5] |

| Molecular Formula | C₁₆H₁₄F₃N₃O₃S | [2][4][5] |

| Molecular Weight | 385.36 g/mol | [2][4][5] |

| Appearance | White to brownish powder | [6] |

| Solubility | Practically insoluble in water, soluble in anhydrous ethanol, very slightly soluble in acetonitrile | [6] |

Formation of Lansoprazole USP Related Compound A

Lansoprazole USP Related Compound A is primarily formed through the oxidation of the sulfoxide group in the Lansoprazole molecule to a sulfone. This can occur during the synthesis of Lansoprazole or as a degradation product.

The drug is known to be unstable under certain conditions. Forced degradation studies have shown that Lansoprazole degrades under acidic, basic, neutral hydrolysis, and oxidative stress conditions.[7][8] The formation of the sulfone impurity is a common pathway in oxidative degradation.

Caption: Formation of Lansoprazole Related Compound A.

Analytical Methodology for Identification and Quantification

The United States Pharmacopeia outlines a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Lansoprazole and its related compounds, including Related Compound A.

USP HPLC Method for Related Compounds

The USP monograph for Lansoprazole specifies a gradient HPLC method for the determination of related compounds.[9][10][11] The method is designed to separate Lansoprazole from its potential impurities, ensuring that they are controlled within their specified limits. A study has shown that Lansoprazole contains not more than 0.7% of total impurities, with the limit for Lansoprazole Related Compound A (Sulphone) being 0.3%.[12]

Table 2: USP HPLC Method Parameters for Lansoprazole Related Compounds

| Parameter | Specification |

| Mode | Liquid Chromatography |

| Detector | UV 285 nm |

| Column | 4.6-mm × 25-cm; 5-µm packing L1 |

| Flow Rate | 1 mL/min |

| Injection Volume | 10 µL |

| System Suitability | Resolution between Lansoprazole and Lansoprazole Related Compound A should be not less than 5. |

Experimental Protocol: Preparation of Solutions

Diluent: Prepare a mixture of acetonitrile, water, and triethylamine (40:60:1). Adjust with phosphoric acid to a pH of 10.0.

System Suitability Solution: Dissolve suitable quantities of USP Lansoprazole RS and USP Lansoprazole Related Compound A RS in the Diluent to obtain a solution containing about 0.1 mg of each per mL.

Test Solution: Dissolve an accurately weighed quantity of Lansoprazole in methanol to obtain a solution having a known concentration of about 2.5 mg/mL. Transfer 1 mL of this solution into a 10-mL volumetric flask and dilute with Diluent to volume.

Chromatographic Procedure:

-

Inject the System Suitability Solution and record the chromatograms. The resolution between the Lansoprazole and Lansoprazole Related Compound A peaks must be not less than 5.0.

-

Inject the Test Solution and record the chromatogram.

-

Identify the peaks based on the retention times obtained from the System Suitability Solution.

-

Calculate the percentage of Lansoprazole Related Compound A in the portion of Lansoprazole taken.

Caption: HPLC analytical workflow for Lansoprazole impurities.

Chemical Structures

The chemical structures of Lansoprazole and Lansoprazole USP Related Compound A are presented below. The key difference is the oxidation state of the sulfur atom.

Caption: Chemical structures of Lansoprazole and Related Compound A.

Conclusion

A thorough understanding and control of impurities are paramount in the development and manufacturing of safe and effective pharmaceutical products. Lansoprazole USP Related Compound A, the sulfone derivative of Lansoprazole, is a critical impurity that must be monitored. This guide has provided a detailed overview of its identity, formation, and the official USP analytical methodology for its control. By adhering to these principles and employing robust analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and purity of Lansoprazole.

References

- 1. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. allmpus.com [allmpus.com]

- 3. [Lansoprazole Related Compound A (25 mg) (2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfonyl)benzimidazole)] - CAS [131926-99-3] [store.usp.org]

- 4. Lansoprazole Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 5. Lansoprazole Related Compound A pharmaceutical secondary standard, certified reference material | 131926-99-3 [sigmaaldrich.cn]

- 6. uspbpep.com [uspbpep.com]

- 7. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unina.it [iris.unina.it]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. merckmillipore.com [merckmillipore.com]

- 11. drugfuture.com [drugfuture.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Pharmacological Profile of Lansoprazole Sulfone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lansoprazole is a widely prescribed proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. Its therapeutic action is a result of the parent compound's activity, while its metabolism in the liver leads to the formation of several derivatives. This technical guide provides an in-depth examination of Lansoprazole Sulfone, one of the two primary plasma metabolites of Lansoprazole. While this compound is a significant metabolic product, it is characterized by having minimal to no antisecretory activity.[1][2] Understanding its pharmacological profile is crucial for a comprehensive grasp of Lansoprazole's disposition, potential drug-drug interactions, and the influence of pharmacogenetics on its clinical use. This document details its mechanism of action (or lack thereof), pharmacokinetics, metabolic pathways, and the experimental methodologies used to characterize it.

Pharmacodynamics: An Inactive Metabolite

Lansoprazole exerts its effect by irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) on the secretory surface of gastric parietal cells, thereby blocking the final step of acid production.[1][3][4][5] It is a prodrug that is converted to its active forms in the acidic environment of the parietal cells.[6][7]

In contrast, this compound, along with the other main metabolite, 5-hydroxy lansoprazole, is considered to have very little or no pharmacological activity in terms of gastric acid secretion.[1][2] Its formation represents a key step in the metabolic clearance and detoxification of the parent drug, rather than contributing to the therapeutic effect.

Pharmacokinetics and Metabolism

The formation and disposition of this compound are intrinsically linked to the pharmacokinetics of the parent compound, Lansoprazole.

Absorption and Metabolic Transformation

Lansoprazole is rapidly absorbed after oral administration and undergoes extensive metabolism, primarily in the liver.[5][8] The transformation is mediated by the cytochrome P450 (CYP) enzyme system. Two main pathways are responsible for its clearance:

-

Sulfoxidation: Catalyzed predominantly by CYP3A4 , this pathway leads to the formation of This compound .[8][9][10][11][12]

-

Hydroxylation: Catalyzed mainly by CYP2C19 , this pathway forms 5-hydroxy lansoprazole.[8][9][11][12]

These two metabolites are the primary derivatives found in measurable quantities in the plasma.[1][2]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Lansoprazole and its metabolites have been characterized in healthy subjects. The following table summarizes data from a single-dose (30 mg) study in healthy Chinese male volunteers.

| Parameter | Lansoprazole | This compound | 5'-Hydroxy Lansoprazole |

| Cmax (ng/mL) | 1047 (± 344) | 66.6 (± 52.9) | 111.2 (± 41.8) |

| Tmax (hours) | 2.0 (± 0.7) | 1.9 (± 0.8) | 2.1 (± 0.8) |

| t½z (hours) | 2.24 (± 1.43) | 2.52 (± 1.54) | 2.31 (± 1.18) |

| AUC0-24 (ng/mL/h) | 3388 (± 1484) | 231.9 (± 241.7) | 317.0 (± 81.2) |

Table 1: Mean (±SD) Pharmacokinetic Properties of Lansoprazole and its Primary Metabolites.[13]

Influence of CYP2C19 Genetic Polymorphism

The activity of the CYP2C19 enzyme is subject to genetic polymorphism, leading to different metabolic phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs).[11] This variation significantly impacts the pharmacokinetics of Lansoprazole and, consequently, the relative formation of its metabolites.

In individuals who are Poor Metabolizers (PMs) for CYP2C19, the hydroxylation pathway is impaired. This leads to:

-

Significantly higher plasma concentrations (Cmax and AUC) of the parent Lansoprazole.

-

A metabolic shift towards the CYP3A4 pathway, resulting in significantly greater plasma concentrations of this compound .[11]

-

Reduced formation of 5-hydroxy lansoprazole.[11]

The table below illustrates the dramatic effect of CYP2C19 genotype on the Area Under the Curve (AUC) for this compound.

| CYP2C19 Genotype Group | AUC0–inf of this compound (ng·h/mL) |

| Homozygous Extensive Metabolizers (hmEM) | 96.11 (± 44.41) |

| Heterozygous Extensive Metabolizers (htEM) | 377.91 (± 392.17) |

| Poor Metabolizers (PM) | 6957.79 (± 1768.17) |

Table 2: Effect of CYP2C19 Genotype on this compound Exposure.[11]

Experimental Protocols

Protocol for Clinical Pharmacokinetic Assessment

This protocol outlines a typical design for a study evaluating the pharmacokinetics of Lansoprazole and its metabolites in human subjects.[11][13]

-

Subject Recruitment: Healthy adult volunteers are enrolled after providing informed consent. Subjects undergo a health screening to ensure no underlying conditions that could affect drug metabolism.

-

Study Design: A single-dose, open-label study design is commonly used.

-

Drug Administration: Following an overnight fast (typically 12 hours), subjects receive a single oral dose of Lansoprazole (e.g., 30 mg enteric-coated capsule).

-

Blood Sampling: Serial blood samples are collected in heparinized tubes at specific time points: immediately before dosing (0 hour) and at multiple intervals post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of Lansoprazole, this compound, and 5-hydroxy lansoprazole are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[13][14] This involves protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, t½, AUC) from the plasma concentration-time data.

References

- 1. drugs.com [drugs.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lansoprazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Articles [globalrx.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Lansoprazole? [synapse.patsnap.com]

- 8. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of lansoprazole, 5-hydroxylansoprazole, and this compound in human plasma for CYP2C19 and CYP3A4 phenotyping | CoLab [colab.ws]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Lansoprazole and Its Impurities

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Lansoprazole and its related impurities in bulk drug substances. The control of impurities is a critical aspect of pharmaceutical quality control, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). This method is designed to be specific, accurate, and precise, enabling the separation and quantification of process-related impurities and degradation products.

Lansoprazole, a proton pump inhibitor, is known to be unstable in acidic conditions and can degrade under various stress conditions, including acidic, basic, and oxidative environments.[1][2][3][4][5] Therefore, a stability-indicating method is crucial for ensuring the quality, safety, and efficacy of the drug product. The method described herein is suitable for both routine quality control and stability studies.

Chromatographic Principle

The method utilizes a reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier. This allows for the effective separation of Lansoprazole from its more polar and less polar impurities. Detection is performed using a UV detector at a wavelength where both the active pharmaceutical ingredient (API) and its impurities have significant absorbance. An improved method can consolidate both assay and impurity analysis, reducing overall runtime and improving sample solution stability.

Data Presentation

The following tables summarize the key parameters of the HPLC method.

Table 1: Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Stationary Phase | Inertsil ODS-3V (150 x 4.6 mm, 5 µm) or equivalent C18 column[6] |

| Mobile Phase A | Buffer: 1.36 g of Potassium dihydrogen orthophosphate and 1.74 g of Dipotassium hydrogen phosphate in 1000 ml water, pH adjusted to 7.4 with Triethylamine.[6] |

| Mobile Phase B | Acetonitrile and Methanol (90:10 v/v)[6] |

| Gradient Elution | A gradient program starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over time. |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | Ambient or controlled at 25 °C |

| UV Detection | 285 nm[7][8] |

| Injection Volume | 10 µL |

| Diluent | A mixture of organic solvent and water. A change in diluent pH can improve sample solution stability.[9] |

Table 2: Key Lansoprazole Impurities

| Impurity Name | Common Designation | Type |

|---|---|---|

| Lansoprazole Sulfone | EP Impurity B[10] | Process/Oxidative Degradation[11] |

| Lansoprazole Sulfide | - | Process/Degradation[11] |

| Lansoprazole N-Oxide | EP Impurity A[12] | Process/Oxidative Degradation[11] |

| 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl | CTP | Process Intermediate[6] |

| 2,3-Dimethyl-4-nitropyridine N-oxide | DPN | Process Intermediate[6] |

| 2-Benzimidazolinone | EP Impurity D[12] | Degradation |

| 2-Benzimidazolinethione | EP Impurity E[12] | Degradation |

Table 3: Method Validation Summary (Typical Performance)

| Parameter | Typical Value |

|---|---|

| Linearity Range | 0.05% to 150% of nominal concentration |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 1.0 - 2.0 ppm for key impurities[6] |

| Limit of Quantitation (LOQ) | < 0.05% of nominal concentration |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | < 2.0%[13] |

Experimental Protocols

Reagents and Materials

-

Lansoprazole Reference Standard (RS) and Impurity Reference Standards

-

Lansoprazole Bulk Drug Substance (Sample)

-

Potassium Dihydrogen Orthophosphate (KH₂PO₄), ACS Grade

-

Dipotassium Hydrogen Phosphate (K₂HPO₄), ACS Grade

-

Triethylamine (TEA), HPLC Grade

-

Acetonitrile (ACN), HPLC Grade

-

Methanol (MeOH), HPLC Grade

-

Purified Water (e.g., Milli-Q or equivalent)

-

HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

-

Analytical balance, pH meter, volumetric flasks, pipettes, and filters (0.45 µm).

Preparation of Solutions

-

Mobile Phase A (Buffer Solution): Dissolve 1.36 g of KH₂PO₄ and 1.74 g of K₂HPO₄ in 1000 mL of purified water. Adjust the pH to 7.4 with Triethylamine. Filter through a 0.45 µm membrane filter and degas.[6]

-

Mobile Phase B (Organic Phase): Mix Acetonitrile and Methanol in a 90:10 (v/v) ratio. Filter and degas.[6]

-

Diluent: Prepare a suitable mixture of water and an organic solvent (e.g., Acetonitrile or Methanol) as determined during method development.

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Lansoprazole RS in the diluent to obtain a known concentration (e.g., 100 µg/mL).

-

Impurity Stock Solution: Prepare a stock solution containing a mixture of all known impurities at a concentration relevant to their specification limits.

-

System Suitability Solution (SSS): Spike the Standard Stock Solution with the Impurity Stock Solution to a level suitable for verifying resolution and sensitivity.

-

Sample (Test) Solution: Accurately weigh and dissolve about 25 mg of the Lansoprazole drug substance in the diluent in a 25 mL volumetric flask. Dilute to volume and mix. This yields a concentration of approximately 1000 µg/mL.